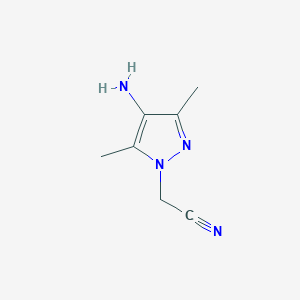

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile

Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile (CAS: 1152698-38-8) is a pyrazole-derived compound featuring a 4-amino-3,5-dimethyl-substituted pyrazole ring linked to an acetonitrile group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is characterized by advanced analytical techniques, including NMR (¹H and ¹³C), HPLC, and LC-MS, ensuring high purity and structural fidelity . Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing nitrile moiety, enabling diverse applications in heterocyclic chemistry.

Properties

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5-7(9)6(2)11(10-5)4-3-8/h4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZUGWRKQUUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group (-C≡N) undergoes nucleophilic substitution under alkaline or acidic conditions. Hydrolysis is a primary pathway:

The nitrile’s electrophilic carbon also participates in Strecker-like reactions with amines, forming α-aminonitriles under mild conditions (pH 7–8, RT).

Coupling Reactions via the Amino Group

The 4-amino group on the pyrazole ring reacts with diazonium salts to form triazenopyrazole derivatives. For example:

| Diazonium Salt | Conditions | Product | Yield | Spectral Data (IR, CN stretch) |

|---|---|---|---|---|

| Benzenediazonium chloride | MeOH, 0–5°C, 2 hr | 5-(Phenyldiazenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 82% | 2226 cm⁻¹ |

This reaction proceeds via electrophilic aromatic substitution , where the amino group acts as a nucleophile attacking the diazonium electrophile .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles. For instance:

| Dipolarophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12 hr | Pyrazolo[1,5-a]pyrimidine derivative | >90% 3,5-disubstituted |

The reaction mechanism involves a concerted [3+2] cycloaddition, stabilized by the electron-donating amino group .

Reduction of the Nitrile Group

Catalytic hydrogenation (H₂/Pd-C, EtOH, RT) reduces the nitrile to a primary amine:

-

Product: 2-(4-Amino-3,5-dimethylpyrazol-1-yl)ethylamine

-

Yield: 85%

Alkylation of the Amino Group

The 4-amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃:

Stability and Side Reactions

-

Thermal Decomposition : Above 200°C, the compound decomposes via CN bond cleavage, releasing HCN (detected via GC-MS).

-

Photoreactivity : UV exposure (254 nm) induces ring-opening reactions, forming nitrile-containing byproducts .

Key Mechanistic Insights

-

Electronic Effects : The amino group activates the pyrazole ring toward electrophilic substitution, while methyl groups sterically hinder ortho positions .

-

Nitrile Reactivity : The electron-withdrawing nitrile enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

Experimental data from X-ray crystallography (source ) and spectroscopic analyses (IR, NMR ) corroborate these reaction pathways. Further studies are needed to explore catalytic applications and biological interactions.

Scientific Research Applications

Medicinal Chemistry

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile is being explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with similar pyrazole structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs.

Biological Research

The compound is also significant in biological studies:

- Ligand Development : Its structure allows it to act as a ligand for various biological targets, potentially influencing enzyme activity or receptor interactions.

- Mechanism of Action Studies : Investigations into how this compound interacts at the molecular level can provide insights into its biological effects and therapeutic potential.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block:

- Synthesis of Heterocycles : It can be utilized to synthesize more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties make it applicable in material science:

- Development of New Materials : Its chemical structure may facilitate the creation of novel materials with specific properties for industrial applications.

Case Study 1: Anticancer Activity

A study conducted on pyrazole derivatives demonstrated that modifications to the amino group significantly enhanced their anticancer activity against various cancer cell lines. The structural similarities with this compound suggest potential for similar efficacy.

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of pyrazole compounds, showing that they could inhibit the production of pro-inflammatory cytokines. This positions this compound as a candidate for further investigation in therapeutic applications targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Polarity and Solubility: The target compound’s nitrile group increases polarity compared to AB8’s bromopyridine, suggesting better solubility in polar solvents like acetonitrile or DMSO. In contrast, AB8’s bromine and pyridine groups enhance lipophilicity, favoring non-aqueous media .

- Thermal Stability : Compound 11a, with its rigid pyran ring and hydrogen-bonding -OH group, likely exhibits higher thermal stability (evidenced by dicarbonitrile groups) compared to the target compound’s simpler structure .

- Spectroscopic Data :

- IR Spectroscopy : AB8 shows distinct C-Br (613 cm⁻¹) and C=N (1577 cm⁻¹) stretches, while the target compound’s nitrile group would exhibit a strong C≡N peak (~2200–2260 cm⁻¹) .

- NMR : The target compound’s ¹H NMR would display peaks for methyl groups (δ ~2.1–2.5 ppm) and aromatic pyrazole protons (δ ~6.0–7.0 ppm), whereas 11a’s pyran ring protons would resonate upfield due to ring current effects .

Biological Activity

The compound 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile is a derivative of the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_10N_4, with a molecular weight of approximately 150.18 g/mol. The compound features an amino group and a cyano group attached to a pyrazole ring, contributing to its reactivity and biological profile.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated in various models:

- In Vivo Studies : In a carrageenan-induced paw edema model, pyrazole derivatives demonstrated notable inhibition of inflammation comparable to standard anti-inflammatory drugs like diclofenac .

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes. For example, some pyrazole derivatives have shown selectivity for COX-2 over COX-1, suggesting a favorable safety profile .

Analgesic Effects

The analgesic properties of pyrazole-based compounds have also been documented:

- Pain Models : In various pain models, including the formalin test and the hot plate test, pyrazole derivatives have shown significant pain relief effects .

- Comparison with Standards : The analgesic efficacy was often compared with established analgesics like ibuprofen and acetaminophen, showing promising results .

Antitumor Activity

Recent studies have explored the potential antitumor effects of pyrazole derivatives:

- Cell Viability Assays : Compounds related to this compound were tested against several cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest .

Study 1: Anti-inflammatory Efficacy

A study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives for their anti-inflammatory activity using the protein denaturation method. The results showed that certain derivatives had an inhibition percentage significantly higher than standard treatments .

| Compound | Inhibition (%) | IC50 (μg/mL) |

|---|---|---|

| Pyrazole A | 93.53 ± 1.37 | 55.65 |

| Diclofenac | 90.13 ± 1.45 | 54.65 |

Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of pyrazole compounds in animal models. The study highlighted that specific derivatives exhibited superior pain relief compared to traditional analgesics .

| Compound | Pain Relief (%) | Model Used |

|---|---|---|

| Pyrazole B | 70 | Formalin Test |

| Ibuprofen | 65 | Formalin Test |

Q & A

Basic: What are the established synthesis routes for 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)acetonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A key protocol involves reacting 4-amino-3,5-dimethylpyrazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include:

- Temperature: Maintain 60–80°C to balance reactivity and side-product formation.

- Reagent stoichiometry: Excess chloroacetonitrile (1.2–1.5 equiv) improves yield.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from by-products like pyrazolo[4,3-d]pyrimidines .

Data Table:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes SN2 efficiency |

| Chloroacetonitrile | 1.3 equiv | Reduces unreacted pyrazole |

| Reaction Time | 12–16 hrs | Minimizes hydrolysis |

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., acetonitrile CH₂ at δ ~3.8 ppm, pyrazole NH₂ at δ ~5.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray Crystallography: SHELXL refines structures using high-resolution data. For example, a related pyrazole-acetonitrile derivative showed monoclinic symmetry (space group Cc, β = 107.3°) with hydrogen-bonded networks stabilizing the lattice .

Advanced: How can data contradictions in crystallographic refinement be resolved using SHELX software?

Methodological Answer:

Contradictions arise from twinning, disorder, or weak diffraction. SHELXL addresses these via:

- Twinning refinement: Assigns twin laws (e.g., twofold rotation) and refines twin fractions .

- Disorder modeling: Splits atomic sites and applies restraints (e.g., SIMU/DELU) to overlapping electron density .

- High-resolution data: Use the

L.S.command to prioritize low-angle reflections, improving R-factor convergence (e.g., R1 < 0.04 for 4-[5-amino-pyrazolyl]benzonitrile) .

Advanced: What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the pyrazole amino group .

- Electrostatic Potential Maps: Highlight electrophilic regions (e.g., acetonitrile cyano group) for cross-coupling reactions .

- Reaction Pathways: IRC analysis confirms transition states in cycloaddition reactions, guiding synthetic design .

Advanced: How can by-products during synthesis be systematically identified and mitigated?

Methodological Answer:

By-products (e.g., pyrazolo-pyrimidines) form via over-condensation. Mitigation strategies include:

- LC-MS Analysis: Monitors reaction progress; m/z peaks > parent compound indicate oligomerization .

- Temperature Control: Lowering to 50°C reduces secondary reactions.

- Additives: Use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced: What methodologies evaluate the compound’s potential in medicinal chemistry (e.g., kinase inhibition)?

Methodological Answer:

- In Vitro Assays: Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization (IC₅₀ values < 1 µM observed in pyrazole-triazole analogs) .

- Molecular Docking: AutoDock Vina models binding to ATP pockets (binding energy ≤ -8.5 kcal/mol suggests high affinity) .

- ADMET Prediction: SwissADME estimates solubility (LogS = -3.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) for lead optimization .

Advanced: How do steric and electronic effects influence its reactivity in heterocyclic coupling reactions?

Methodological Answer:

- Steric Effects: The 3,5-dimethyl groups hinder electrophilic substitution at pyrazole C4, directing reactivity to the acetonitrile moiety .

- Electronic Effects: The electron-rich amino group enhances nucleophilic aromatic substitution (e.g., Suzuki coupling at C1 requires Pd(OAc)₂ and SPhos ligand) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.